BenchChemオンラインストアへようこそ!

2-(chloromethyl)-1H-quinazolin-4-one

anticancer quinazolinone cytotoxicity

2-(Chloromethyl)-1H-quinazolin-4-one (syn. 2-(chloromethyl)quinazolin-4(3H)-one) is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family, with molecular formula C₉H₇ClN₂O, molecular weight 194.62 g/mol, melting point 249–253 °C, predicted boiling point 340.7 °C, LogP 1.66, and density 1.42 g/cm³.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B7734479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-1H-quinazolin-4-one
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)CCl
InChIInChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13)
InChIKeyKSLWZHWJFFDMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1H-quinazolin-4-one (CAS 3817-05-8): Core Properties and Research Procurement Profile


2-(Chloromethyl)-1H-quinazolin-4-one (syn. 2-(chloromethyl)quinazolin-4(3H)-one) is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family, with molecular formula C₉H₇ClN₂O, molecular weight 194.62 g/mol, melting point 249–253 °C, predicted boiling point 340.7 °C, LogP 1.66, and density 1.42 g/cm³ . The chloromethyl substituent at the 2-position confers electrophilic reactivity, enabling nucleophilic substitution with amines, alcohols, and thiols, making this compound a versatile key intermediate for constructing 4-anilinoquinazoline anticancer scaffolds (e.g., erlotinib analogues), fluoroquinolone-quinazolinone antibacterial hybrids, and PI3K-δ inhibitor candidates [1].

Why 2-(Chloromethyl)-1H-quinazolin-4-one Cannot Be Replaced by 2-Methyl, 2-Bromomethyl, or 2-Hydroxymethyl Analogues in Critical Reaction Sequences


Substituting 2-(chloromethyl)-1H-quinazolin-4-one with a 2-methyl, 2-ethyl, 2-hydroxymethyl, or 2-bromomethyl analogue is not functionally equivalent. The chloromethyl group (–CH₂Cl) provides a uniquely balanced electrophilic reactivity profile: it is sufficiently labile to undergo SN2 nucleophilic displacement for derivatization (e.g., toward 4-anilinoquinazoline scaffolds [1]), yet more hydrolytically stable than the bromomethyl analogue and far more reactive than the hydroxymethyl or unsubstituted methyl variants. SAR studies explicitly report that “2-chloromethyl substituents showed least activity” in certain analgesic models compared to other substituents [2], underscoring that even within the same bioassay context, the chloromethyl group yields a distinct, non-interchangeable biological outcome that must be accounted for in procurement decisions.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(Chloromethyl)-1H-quinazolin-4-one


Cytotoxicity Superiority of 2-Chloromethyl-3-phenylquinazolin-4(3H)-one Derivatives over Cisplatin in A549, MCF-7, and SW1116 Cancer Cell Lines

2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives (H1–H11) were evaluated for in vitro cytotoxicity. The most active compounds (H3, H5, H6) exhibited IC₅₀ values < 10 μM against A549 lung adenocarcinoma cells, compared to 12 μM for the clinical standard cisplatin [1]. Against MCF-7 breast cancer and SW1116 colon cancer cell lines, nearly all derivatives showed superior cytotoxicity compared to cisplatin [1]. Molecular docking further revealed that all 11 compounds displayed lower binding energies against EGFR than erlotinib, a marketed EGFR inhibitor [1].

anticancer quinazolinone cytotoxicity

Antibacterial Potentiation: Fluoroquinolone-Quinazolinone Hybrids Bearing the 2-Chloromethyl Moiety Achieve Nanomolar MIC Against MRSA

Hybrid molecules synthesized from ciprofloxacin and 2-(chloromethyl)quinazolin-4(3H)-one (compound 5d) exhibited MIC = 16 nM against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus, representing a 60-fold potency increase compared to the parent drug ciprofloxacin [1]. The corresponding sarafloxacin-derived hybrid (5i) showed MIC = 0.125 μM against MRSA and S. aureus [1]. The unmodified parent 2-(chloromethyl)quinazolin-4(3H)-one scaffold itself has been reported with MIC as low as 4 µg/mL against MRSA strains .

antibacterial MRSA fluoroquinolone hybrids

PI3K-δ Kinase Inhibition by 7-Chloro-2-methylquinazolin-4(3H)-one Analogues Corroborates the Scaffold's Target Engagement in Oncology

Although direct PI3K-δ data for the unsubstituted 2-chloromethyl parent are not available, closely related 7-chloro-2-methylquinazolin-4(3H)-one derivatives (5d and 5c) demonstrated potent in vitro PI3K-δ inhibition with IC₅₀ = 1.24 ± 0.03 μM and 8.27 ± 0.19 μM, respectively, binding at the ATP pocket via H-bond interaction with Val828 [1]. These derivatives also exhibited cytotoxicity: 5d showed IC₅₀ = 17.78 ± 0.58 μM against HepG-2 and 5c showed IC₅₀ = 8.00 ± 0.12 μM against HCT-116 colorectal carcinoma, compared to staurosporine as reference [1].

PI3K-δ inhibition kinase inhibitor oncology

Patent-Corroborated Antibacterial Utility: 2-(Chloromethyl)quinazolin-4(3H)-one as Intermediate in Compounds Achieving MIC ≤ 2 μg/mL

A 2007 patent by Cailleau et al. describes the use of 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) as a reactant in the preparation of tricyclic nitrogen-containing antibacterial compounds of formula I. All exemplified compounds were evaluated for antibacterial activity and demonstrated MIC values ≤ 2 μg/mL [1]. This patent-based evidence positions the compound as a validated industrial intermediate for synthesizing sub-2 μg/mL antibacterial agents.

antibacterial patent pyrrolonaphthyridinone MIC

Superior Synthetic Accessibility: One-Step Synthesis of 2-Chloromethyl-4(3H)-quinazolinones vs. Multi-Step Routes for Other 2-Substituted Analogues

Li et al. (2010) reported an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones directly from o-anthranilic acids [1]. This contrasts with the more demanding synthetic routes typically required for 2-bromomethyl or 2-aminomethyl analogues, which often involve additional protection/deprotection or halogen-exchange steps. The one-step protocol enables rapid generation of diverse 2-chloromethylquinazolinone derivatives for library synthesis, and the same methodology allows one-pot conversion to 2-hydroxymethyl analogues [1].

one-step synthesis 4-anilinoquinazoline synthetic efficiency

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)-1H-quinazolin-4-one Based on Quantitative Evidence


Building 4-Anilinoquinazoline Kinase Inhibitor Libraries for EGFR- and PI3K-δ-Targeted Oncology Programs

The 2-chloromethyl group enables direct nucleophilic displacement with aniline derivatives to generate 4-anilinoquinazoline scaffolds that have demonstrated lower EGFR binding energies than erlotinib [1] and, in closely related analogues, single-digit micromolar PI3K-δ inhibition [2]. Procurement of this intermediate is indicated when the synthetic plan requires a one-step route to diverse 4-anilinoquinazolines for kinase inhibitor screening cascades.

Design of Fluoroquinolone-Quinazolinone Hybrids to Overcome MRSA Resistance

The compound serves as a critical quinazolinone partner for hybridization with ciprofloxacin or sarafloxacin cores. Resulting hybrids have achieved 60-fold antibacterial potency gains (MIC = 16 nM) against MRSA compared to parent fluoroquinolones [1]. This application scenario is ideal for medicinal chemistry teams pursuing novel agents against multidrug-resistant gram-positive pathogens.

Rapid Diversification of Quinazolinone Chemical Space via Nucleophilic Substitution at the Chloromethyl Handle

The chloromethyl group is a versatile electrophilic handle that undergoes SN2 reaction with amines, alcohols, thiols, and azoles, enabling parallel synthesis of diverse 2-substituted quinazolinones [1]. This compound is the building block of choice when the research objective is to explore structure-activity relationships across multiple nucleophile classes in a single synthetic campaign.

Intermediate for Industrial-Scale Synthesis of Antibacterial Patent Compounds (MIC ≤ 2 μg/mL)

A validated patent intermediate (Cailleau et al., 2007) for constructing tricyclic nitrogen-containing antibacterials with MIC ≤ 2 μg/mL [1]. Suitable for process chemistry groups scaling up patented antibacterial leads where the 2-chloromethylquinazolinone core is the required building block.

Quote Request

Request a Quote for 2-(chloromethyl)-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.